molecular formula C10H12ClN5O2 B592159 tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate CAS No. 1263425-79-1

tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate

Cat. No.: B592159
CAS No.: 1263425-79-1
M. Wt: 269.689
InChI Key: VCYPUIIDDDBELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (CAS 1263425-79-1) is a chemical building block designed for research and development applications, exclusively for professional laboratory use. Its molecular formula is C 10 H 12 ClN 5 O 2 with a molecular weight of 269.69 g/mol . This compound features a [1,2,4]triazolo[4,3-b]pyridazine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological potential . The molecule is further functionalized with a chloro group and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile intermediate for further synthetic modification . The primary application of this compound is as a key synthetic intermediate in the discovery and development of novel pharmaceutical agents . Its unique structure allows researchers to use it as a precursor for synthesizing more complex molecules targeted at various biological pathways. The presence of the 1,2,4-triazole ring is significant, as derivatives of this heterocycle are frequently investigated for a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties . The reactive chloro and Boc-protected amine groups provide handles for diverse chemical transformations, enabling its incorporation into larger molecular architectures or its conversion into a variety of derivatives for structure-activity relationship (SAR) studies. Researchers value this compound for its utility in constructing novel chemical entities aimed at addressing unmet medical needs. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)13-6-4-7(11)15-16-5-12-14-8(6)16/h4-5H,1-3H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPUIIDDDBELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN2C1=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazolopyridazine Synthesis

The triazolopyridazine scaffold forms the foundation for subsequent derivatization. A widely adopted approach involves cyclocondensation of substituted pyridazines with hydrazine derivatives. For example, 6-chloropyridazin-3(2H)-one serves as a key precursor, reacting with hydrazine hydrate under reflux in ethanol to yield 6-chloro- triazolo[4,3-b]pyridazin-8-ol . Critical parameters include:

  • Temperature : Prolonged reflux (16–24 hours) ensures complete ring closure .

  • Solvent : Ethanol or acetonitrile provides optimal solubility while minimizing side reactions .

  • Substituent Control : The chloro group at position 6 is introduced via electrophilic chlorination of the pyridazine precursor before cyclization .

Post-cyclization, the 8-hydroxy intermediate (6-chloro- triazolo[4,3-b]pyridazin-8-ol) is isolated via vacuum filtration and recrystallized from aqueous ethanol (yield: 70–85%) .

Chlorination at Position 6

While the 6-chloro substituent is often introduced during core synthesis, late-stage chlorination offers an alternative route. Phosphorus oxychloride (POCl₃) in acetonitrile, catalyzed by benzyl triethyl ammonium chloride, efficiently converts hydroxyl groups to chlorides . For instance:

  • Reaction Conditions :

    • POCl₃ (10 equiv) in anhydrous CH₃CN at reflux for 16 hours .

    • Quenching with cold NaHCO₃ ensures safe decomposition of excess POCl₃ .

This method achieves >90% conversion to 6,8-dichloro- triazolo[4,3-b]pyridazine, though selectivity for position 6 requires precise stoichiometric control .

tert-Butoxycarbonyl (Boc) Protection at Position 8

Installing the Boc group at position 8 necessitates nucleophilic substitution or direct carbamate formation. The 8-hydroxy intermediate undergoes reaction with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:

  • Protocol :

    • Dissolve 6-chloro-[1,2,] triazolo[4,3-b]pyridazin-8-ol (1 equiv) in dry THF.

    • Add Boc₂O (1.2 equiv) and catalytic DMAP (0.1 equiv).

    • Stir at 25°C for 12 hours .

  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate 3:1) .

This method yields tert-butyl (6-chloro- triazolo[4,3-b]pyridazin-8-yl)carbamate in 65–78% purity, with residual starting material removed via recrystallization from dichloromethane/hexane .

Alternative Routes: Sequential Functionalization

For substrates sensitive to POCl₃, a stepwise approach proves advantageous:

  • Amination at Position 8 :

    • Treat 6,8-dichloro-[1, triazolo[4,3-b]pyridazine with aqueous ammonia (7N NH₃/MeOH) at 60°C for 6 hours to yield 8-amino-6-chloro derivative .

  • Boc Protection :

    • React the amine with Boc₂O (1.5 equiv) in dichloromethane and triethylamine (2 equiv) at 0°C→25°C for 4 hours .

This sequence avoids harsh chlorination conditions, though the initial amination step requires careful exclusion of moisture to prevent hydrolysis .

Analytical Characterization

Key spectral data for tert-butyl (6-chloro-[1, triazolo[4,3-b]pyridazin-8-yl)carbamate include:

Analysis Data
¹H NMR (400 MHz, CDCl₃)δ 1.52 (s, 9H, Boc CH₃), 7.21 (s, 1H, H-7), 8.94 (s, 1H, H-2) .
¹³C NMR (100 MHz, CDCl₃)δ 28.3 (Boc CH₃), 84.1 (Boc Cq), 152.4 (C=O), 139.8–144.2 (triazole C) .
HRMS m/z calcd for C₁₀H₁₂ClN₅O₂ [M+H]⁺: 269.69; found: 269.71 .

Purity assessment via HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at tR = 4.2 minutes .

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 3 and 5 of the triazolopyridazine ring necessitate careful temperature control during cyclization .

  • Boc Stability : Prolonged exposure to acidic conditions (e.g., POCl₃) cleaves the Boc group, favoring sequential protection after chlorination .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate Boc installation but complicate purification due to high boiling points .

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety:

  • Catalyst Recycling : Benzyl triethyl ammonium chloride from chlorination steps is recovered via aqueous extraction and reused, reducing waste .

  • Continuous Flow Systems : Microreactor setups minimize exothermic risks during POCl₃ reactions, improving yield consistency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The triazolopyridazine core can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.

    Hydrolysis Reactions: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, primary amines, or thiols in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis Reactions: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted triazolopyridazines.

    Oxidation Reactions: Formation of oxidized triazolopyridazine derivatives.

    Reduction Reactions: Formation of reduced triazolopyridazine derivatives.

    Hydrolysis Reactions: Formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The chloro group in the target compound enhances electrophilicity, making it reactive for cross-coupling (e.g., Suzuki reactions) .
  • Nitrophenyl (compound 9) and methylsulfonamido phenyl (BSP) substituents increase steric bulk and modulate binding to biological targets like bromodomains .
  • Carbamate Groups : tert-butyl carbamate improves stability, while ethyl carbamate (BSP) may enhance solubility .

Synthetic Efficiency :

  • Suzuki couplings using Pd2(dba)3/XPhos (compound 9) achieve higher yields (85%) compared to Pd(PPh3)4 (compound 7 in ), which requires harsher conditions .
  • Deprotection of tert-butyl carbamates (e.g., compound 9 → 10) via TFA is nearly quantitative (99%), highlighting the robustness of this step .

Applications :

  • The target compound’s chloro group allows further functionalization, whereas BSP’s methylsulfonamido group directly engages in hydrogen bonding with bromodomains .

Analytical and Commercial Considerations

  • NMR Characterization: Compounds 9 and 10 are validated via 1H-NMR and 13C-NMR, confirming regioselectivity and purity .

Biological Activity

Tert-butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Chemical Name: this compound
  • CAS Number: 1002310-30-6
  • Molecular Formula: C₉H₁₁ClN₄O
  • Molecular Weight: 210.66 g/mol

The compound features a triazolo-pyridazine core with a chloro substituent and a tert-butyl carbamate group, which influences its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Activity : The compound is believed to inhibit bacterial protein synthesis by binding to ribosomal subunits, thereby disrupting essential cellular processes necessary for bacterial growth and survival.
  • Anticancer Activity : In cancer models, it has been shown to induce apoptosis in malignant cells. This action may involve the modulation of key signaling pathways associated with cell proliferation and survival, leading to cell cycle arrest and subsequent cell death .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityModel Organism/Cell LineKey Findings
AntimicrobialVarious bacterial strainsInhibition of protein synthesis; effective against resistant strains
AnticancerHeLa and A375 cell linesInduction of apoptosis; modulation of cell cycle regulators
Enzyme InhibitionHuman cancer cellsSignificant inhibition of key kinases involved in mitotic regulation

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of the compound against various bacterial strains, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to ribosomal binding that inhibited translation processes critical for bacterial growth.

Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer effects revealed that treatment with this compound led to significant apoptosis in HeLa cells. Flow cytometry analysis indicated increased Annexin V positivity after treatment, confirming the induction of early apoptotic events.

Q & A

Q. What are the key synthetic routes for tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of 3-chloropyridazine with 1,2,4-triazole under reflux conditions to form the triazolo-pyridazine core .
  • Step 2 : Introduction of the Boc (tert-butoxycarbonyl) protecting group using Boc anhydride (Boc₂O) and DMAP in tetrahydrofuran (THF), yielding the carbamate derivative .
  • Step 3 : Purification via silica gel column chromatography or recrystallization to isolate the final product (>85% yield) . Key catalysts include Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling when aryl boronic acids are used to modify the triazole ring .

Q. How is the compound characterized to confirm structural integrity?

  • 1H/13C-NMR : Assign peaks for the Boc group (e.g., tert-butyl protons at ~1.4 ppm), pyridazine aromatic protons, and triazole ring protons. Discrepancies in integration ratios may indicate incomplete Boc protection .
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₁H₁₃ClN₆O₂) .
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm regioselectivity of the triazole-pyridazine fusion .

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed cross-coupling reactions for functionalizing the triazole-pyridazine scaffold?

  • Catalyst selection : Use XPhos or Pd₂(dba)₃ with K₂CO₃ in dioxane/water (10:1) for efficient coupling of aryl boronic acids to the 6-chloro position .
  • Temperature control : Reactions at 120°C under argon minimize side products like dehalogenated intermediates .
  • Byproduct analysis : Monitor for undesired homocoupling of boronic acids via TLC or GC-MS .

Q. What strategies mitigate byproduct formation during Boc deprotection?

  • Acid selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for controlled deprotection, avoiding excessive acid exposure that degrades the pyridazine ring .
  • Neutralization : Post-deprotection, suspend the crude product in saturated Na₂CO₃ to neutralize residual TFA and prevent N-oxide formation .
  • Chromatography : Separate deprotected amines from Boc-cleavage byproducts (e.g., tert-butyl alcohols) using reverse-phase HPLC .

Q. How can researchers design analogs to improve bioactivity against senescence-related targets?

  • Structure-activity relationship (SAR) : Replace the 6-chloro substituent with electron-withdrawing groups (e.g., nitro, sulfonamide) to enhance binding to bromodomains, as seen in related triazolo-pyridazine derivatives .
  • Functionalization : Introduce polar groups (e.g., hydroxyl, amine) at the 8-position via carbamate hydrolysis or reductive amination to improve solubility and target engagement .
  • In silico docking : Model interactions with BET proteins (e.g., BRD4) to prioritize analogs with predicted low nanomolar IC₅₀ values .

Q. What in vitro models are suitable for assessing anti-senescence activity?

  • Cellular senescence assays : Use β-galactosidase staining in human fibroblasts treated with oxidative stress inducers (e.g., H₂O₂) .
  • Gene expression profiling : Quantify senescence markers (p16INK4a, IL-6) via qPCR or RNA-seq in compound-treated vs. control cells .
  • Dose-response studies : Establish EC₅₀ values using viability assays (MTT or CellTiter-Glo) to differentiate cytostatic vs. cytotoxic effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for Suzuki-Miyaura couplings?

  • Reaction scale : Small-scale reactions (≤1 mmol) often report higher yields (85–99%) than large-scale batches due to better heat transfer and mixing .
  • Boronic acid purity : Impurities in boronic acids (e.g., 4-methyl-3-nitrophenylboronic acid) can reduce coupling efficiency. Pre-purify via recrystallization .
  • Catalyst lot variability : Test multiple lots of Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) to identify optimal activity .

Methodological Tables

Parameter Optimized Conditions Key References
Boc ProtectionBoc₂O, DMAP, THF, 0°C → RT, 12h
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 120°C, 24h
DeprotectionTFA/DCM (1:10), RT, 2h
Purity AnalysisReverse-phase HPLC (C18 column, MeCN/H₂O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.